9H-Pyrido[3,4-B]indole

Catalog No.
S537513
CAS No.
244-63-3
M.F
C11H8N2
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9H-Pyrido[3,4-B]indole

CAS Number

244-63-3

Product Name

9H-Pyrido[3,4-B]indole

IUPAC Name

9H-pyrido[3,4-b]indole

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C11H8N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-7,13H

InChI Key

AIFRHYZBTHREPW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(N2)C=NC=C3

Solubility

>25.2 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

beta-carboline, norharman, norharman hydrochloride, norharmane, norhormane

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=NC=C3

Monoamine Oxidase (MAO) Inhibition:

Norharmane acts as a potent and reversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for breaking down neurotransmitters like dopamine, serotonin, and norepinephrine. Studies have shown that norharmane inhibits both MAO-A and MAO-B subtypes with IC50 values (concentration required for 50% inhibition) of 6.5 and 4.7 μM, respectively . This ability to increase neurotransmitter levels makes norharmane a potential candidate for research on depression and other neurodegenerative disorders .

Antibacterial Adjuvant:

Recent research suggests that norharmane might enhance the effectiveness of conventional antibiotics against bacterial infections. Studies have shown that norharmane can attenuate the formation of quinolinic acid and L-kynurenine, metabolites involved in bacterial communication and immune evasion . This implies that norharmane could potentially be used as an adjunct therapy to antibiotics, potentially reducing the emergence of antibiotic-resistant bacteria.

9H-Pyrido[3,4-b]indole is a nitrogen-containing heterocyclic compound characterized by its unique bicyclic structure, which consists of a pyridine and an indole moiety. Its chemical formula is C11H8N2C_{11}H_{8}N_{2} with a molecular weight of approximately 168.19 g/mol. This compound is also known by several other names, including β-Carboline, Norharman, and 2,9-Diazafluorene . The structure can be represented as follows:

text
N |C1-C2| |C3-C4| |C5-C6 \ / C7

The compound exhibits notable fluorescence properties, making it of interest in various scientific fields.

Norharmane exhibits several mechanisms of action depending on the context:

  • Monoamine Oxidase (MAO) Inhibition: Norharmane acts as a reversible inhibitor of both MAO-A and MAO-B enzymes, which are involved in the breakdown of neurotransmitters []. This property suggests its potential role in antidepressant mechanisms, although further research is needed.
  • Plant Growth Regulation: Studies suggest that norharmane can inhibit polar auxin transport (PAT) by affecting specific auxin transporters (PIN proteins) in plants. This inhibition leads to stunted growth in Arabidopsis thaliana seedlings [].
  • Mutagenicity: Norharmane's co-mutagenic effect with other aromatic amines necessitates careful handling in research settings [].
  • Unknown Toxicity: Since its biological effects are still under investigation, it's advisable to treat norharmane as potentially hazardous until more data becomes available.
Due to its aromatic nature. Key reactions include:

  • Electrophilic Aromatic Substitution: The compound can participate in electrophilic substitutions at the aromatic ring, allowing for the introduction of various substituents .
  • Morita–Baylis–Hillman Reaction: This reaction involves the formation of carbon-carbon bonds between activated alkenes and carbonyl compounds, showcasing the versatility of 9H-Pyrido[3,4-b]indole as a precursor for synthesizing diverse derivatives .
  • Reductive Amination: This method is used to modify the nitrogen atom in the structure, leading to new derivatives with potential biological activity .

9H-Pyrido[3,4-b]indole and its derivatives have been associated with a wide range of biological activities:

  • Anticancer Properties: Some studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines .
  • Neuroprotective Effects: Research indicates potential neuroprotective roles, making it relevant in neurodegenerative disease studies.
  • Antimicrobial Activity: Certain derivatives have shown effectiveness against bacterial and fungal strains, highlighting their potential as therapeutic agents .

Several synthesis methods for 9H-Pyrido[3,4-b]indole have been developed:

  • Cyclization Reactions: One common method involves the cyclization of tryptamine with different aldehydes or ketones to form the bicyclic structure.
  • Condensation Reactions: Condensation reactions between pyridine and indole derivatives can yield 9H-Pyrido[3,4-b]indole under specific conditions.
  • Morita–Baylis–Hillman Reaction: This method allows for the synthesis of C-3 substituted derivatives from 3-formyl-9H-pyrido[3,4-b]indoles, enhancing the diversity of compounds available for biological evaluation .

The applications of 9H-Pyrido[3,4-b]indole span various fields:

  • Pharmaceutical Development: Due to its biological activity, it serves as a scaffold for developing new drugs targeting cancer and other diseases.
  • Fluorescent Probes: Its fluorescence properties make it suitable for use in biological imaging and sensing applications.
  • Material Science: The compound's unique structure can be utilized in designing novel materials with specific electronic or optical properties.

Interaction studies involving 9H-Pyrido[3,4-b]indole often focus on its binding affinity with various biological targets:

  • Receptor Binding Studies: Investigations into how this compound interacts with neurotransmitter receptors have been conducted to explore its neuropharmacological potential.
  • Enzyme Inhibition Studies: Some derivatives are evaluated for their ability to inhibit specific enzymes linked to disease pathways, providing insight into their therapeutic potential.

Several compounds share structural similarities with 9H-Pyrido[3,4-b]indole. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
β-CarbolineSimilar bicyclic structureKnown for psychoactive properties
NorharmanContains an additional methyl groupExhibits antioxidant activity
CarbazolineAdditional nitrogen atom in structurePotential anti-inflammatory effects
2-AminobenzothiazoleDifferent heterocyclic frameworkAntimicrobial and antifungal properties

Each of these compounds has unique properties that differentiate them from 9H-Pyrido[3,4-b]indole while sharing a common structural theme.

Physical Description

Solid

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

168.068748264 g/mol

Monoisotopic Mass

168.068748264 g/mol

Heavy Atom Count

13

LogP

3.17 (LogP)
3.17

Melting Point

199 °C

UNII

94HMA1I78O

Related CAS

7259-44-1 (hydrochloride)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

MeSH Pharmacological Classification

Mutagens

Pictograms

Irritant

Irritant

Other CAS

244-63-3

Wikipedia

Norharman

Dates

Modify: 2023-08-15
Elfarra, A., et al., Drug Metab. Dispos., 26, 779 (1998)
Da Costa, A., et al., Biocell, 23, 65 (1999)
Janetzky, B., et al., Drug Dev. Res., 46, 51 (1999)
Kutty, R., et al., Toxicol. Appl. Pharmacol., 107, 377 (1991)

Explore Compound Types